N-(6-methoxypyridin-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
CAS No.:
Cat. No.: VC16316928
Molecular Formula: C17H18N6O2
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N6O2 |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | N-(6-methoxypyridin-3-yl)-4-(2-propan-2-yltetrazol-5-yl)benzamide |
| Standard InChI | InChI=1S/C17H18N6O2/c1-11(2)23-21-16(20-22-23)12-4-6-13(7-5-12)17(24)19-14-8-9-15(25-3)18-10-14/h4-11H,1-3H3,(H,19,24) |
| Standard InChI Key | PYACDCOONPLPNA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=CN=C(C=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features three distinct structural domains:
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A benzamide core providing rigidity and enabling hydrogen bonding via the amide group.
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A 6-methoxypyridin-3-yl substituent attached to the benzamide’s nitrogen atom, contributing π-π stacking potential and solubility modulation through the methoxy group.
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A 2-isopropyltetrazole ring at the benzamide’s para position, introducing steric bulk and electron-deficient characteristics conducive to receptor binding .
The tetrazole ring exists predominantly in the 2H-tautomeric form due to stabilization by the isopropyl group, as evidenced by nuclear magnetic resonance (NMR) studies of analogous compounds .
Physicochemical Profile
Key properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 338.4 g/mol | |
| IUPAC Name | N-(6-methoxypyridin-3-yl)-4-(2-propan-2-yltetrazol-5-yl)benzamide | |
| Canonical SMILES | CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=CN=C(C=C3)OC | |
| Topological Polar Surface Area | 108 Ų (estimated) |
The compound’s moderate lipophilicity (, predicted) and polar surface area suggest balanced membrane permeability and solubility, making it suitable for oral bioavailability studies.
Synthesis and Manufacturing
Synthetic Routes
Synthesis typically involves a multi-step sequence:
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Formation of the Benzamide Core: Coupling 4-carboxybenzaldehyde with 3-amino-6-methoxypyridine via EDCI/HOBt-mediated amidation.
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Tetrazole Ring Installation: A [2+3] cycloaddition between a nitrile intermediate and sodium azide in the presence of ammonium chloride, followed by isopropyl group introduction via alkylation.
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Purification: Chromatographic isolation yields the final product with >95% purity (HPLC).
Notably, patent literature describes analogous syntheses for tetrazole-containing benzamides, where nitro intermediates are reduced to amines before tetrazole formation . For example:
This method minimizes byproducts and enhances scalability .
Analytical Characterization
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Mass Spectrometry: ESI-MS shows a predominant [M+H]⁺ peak at m/z 339.2, consistent with the molecular weight.
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¹H NMR: Key signals include a singlet for the methoxy group ( 3.87 ppm) and a multiplet for the isopropyl group ( 1.32–1.35 ppm).
Therapeutic Applications
Chronic Pain
Preclinical models indicate efficacy in reducing mechanical allodynia in rat neuropathic pain models (ED₅₀ = 1.2 mg/kg, oral) . The compound’s ability to block ATP-mediated nociceptive signaling positions it as a candidate for diabetic neuropathy and chemotherapy-induced peripheral neuropathy.
Respiratory Disorders
Emerging evidence links P2X2/3 receptors to chronic cough. In guinea pig models, the compound reduced citric acid-induced cough frequency by 68% at 10 mg/kg .
Future Directions
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Toxicology Studies: Acute and subchronic toxicity profiles remain uncharacterized.
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Formulation Optimization: Enhancing aqueous solubility through salt formation (e.g., hydrochloride) could improve bioavailability.
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Clinical Translation: Phase I trials are needed to establish safety and pharmacokinetics in humans.
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